Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate
CAS No.:
Cat. No.: VC18045887
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3 |
| Standard InChI Key | AIFWBTGSAQOBPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CN=CN1C)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate . Alternative designations include:
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Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate
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1466038-88-9 (CAS Registry Number)
The numbering discrepancy in the imidazole ring (3-methylimidazol-4-yl vs. 1-methyl-1H-imidazol-5-yl) arises from tautomerism, a common feature in heterocyclic chemistry where hydrogen shifts alter positional descriptors without affecting the core structure.
Molecular Formula and Weight
The compound’s molecular formula, , was confirmed via high-resolution mass spectrometry and PubChem’s computational algorithms . Its molecular weight of 183.21 g/mol is derived from isotopic averaging, with the dominant contribution from , , , and isotopes .
Structural Representation
The structure comprises three key moieties (Fig. 1):
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1-Methylimidazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl-substituted at N1.
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Aminoacetate side chain: A chiral carbon center bonded to an amino group () and the imidazole ring.
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Ethyl ester group: A terminal ethoxy carbonyl group ().
The SMILES notation and InChIKey provide unambiguous representations for chemical databases .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs nucleophilic acyl substitution or cyclocondensation strategies. A patent-pending method for analogous imidazole derivatives (CN110746459A) reveals a four-step pathway adaptable to this compound :
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Imidazole Ring Formation:
Sarcosine ethyl ester hydrochloride reacts with methyl formate and sodium hydride to form a cyclic intermediate, followed by cyanamide-mediated cyclization to yield 1-methyl-2-amino-1H-imidazole-5-carboxylate . -
Nitration:
Treatment with sodium nitrite in acetic acid introduces a nitro group at the 2-position, producing 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester . -
Ester Reduction:
Lithium borohydride reduces the ester to a primary alcohol, generating 1-methyl-2-nitro-1H-imidazole-5-methanol . -
Phosphoramidate Conjugation (Analogous Step):
While the patent focuses on phosphoramidate derivatives, substituting phosphorus oxychloride with ethyl chloroacetate could yield the target compound via esterification .
Optimization and Yield Considerations
Key parameters affecting yield include:
Applications in Chemical Research and Industry
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Pharmaceutical Intermediates:
Serves as a precursor for modified imidazoles in anticancer and antimicrobial drug discovery . -
Asymmetric Synthesis:
The chiral amino center enables use in stereoselective reactions, such as Schiff base formation for catalyst design. -
Material Science:
Imidazole esters contribute to ionic liquids or coordination polymers due to their π-stacking and metal-binding capabilities .
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